(S)-2-(Methylsulfonamido)propanoic acid

Catalog No.
S6904065
CAS No.
97538-68-6
M.F
C4H9NO4S
M. Wt
167.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(S)-2-(Methylsulfonamido)propanoic acid

CAS Number

97538-68-6

Product Name

(S)-2-(Methylsulfonamido)propanoic acid

IUPAC Name

(2S)-2-(methanesulfonamido)propanoic acid

Molecular Formula

C4H9NO4S

Molecular Weight

167.19 g/mol

InChI

InChI=1S/C4H9NO4S/c1-3(4(6)7)5-10(2,8)9/h3,5H,1-2H3,(H,6,7)/t3-/m0/s1

InChI Key

IVSHKPMKSXBARS-VKHMYHEASA-N

SMILES

CC(C(=O)O)NS(=O)(=O)C

Canonical SMILES

CC(C(=O)O)NS(=O)(=O)C

Isomeric SMILES

C[C@@H](C(=O)O)NS(=O)(=O)C

(S)-2-(Methylsulfonamido)propanoic acid, also known as 2-(methanesulfonamido)propanoic acid, is an organic compound with the molecular formula C4_4H9_9NO4_4S and a molecular weight of approximately 167.18 g/mol. This compound features a propanoic acid backbone with a methylsulfonamide group attached to the second carbon atom, which imparts unique chemical properties. The compound is characterized by its solubility in water due to the presence of polar functional groups, making it of interest in various biological and chemical applications .

Typical of carboxylic acids and amines:

  • Esterification: Reacting with alcohols in the presence of acid catalysts to form esters.
  • Amide Formation: In the presence of amines, it can form amides through nucleophilic acyl substitution.
  • Decarboxylation: Under certain conditions, it may lose carbon dioxide, particularly when heated or treated with strong bases.

These reactions are essential for synthesizing derivatives that may have enhanced biological activity or altered physical properties.

Research indicates that (S)-2-(Methylsulfonamido)propanoic acid exhibits biological activities that may include:

  • Antimicrobial Properties: Some studies suggest that compounds containing methylsulfonamide groups can inhibit bacterial growth, making them potential candidates for antibiotic development.
  • Enzyme Inhibition: The compound may interact with specific enzymes, potentially serving as an inhibitor in metabolic pathways.
  • Neuroprotective Effects: Preliminary research indicates potential neuroprotective properties, which could be beneficial in treating neurodegenerative diseases.

Further investigation into its pharmacological profiles is necessary to fully understand its potential therapeutic applications .

The synthesis of (S)-2-(Methylsulfonamido)propanoic acid can be achieved through several methods:

  • Direct Amination:
    • Starting from 2-bromopropanoic acid, it can be reacted with sodium methylsulfamate in a nucleophilic substitution reaction.
    C3H7BrO2+Na+[CH3SO2NH2]C4H9NO4S+NaBr\text{C}_3\text{H}_7\text{BrO}_2+\text{Na}^+[\text{CH}_3\text{SO}_2\text{NH}_2]\rightarrow \text{C}_4\text{H}_9\text{NO}_4\text{S}+\text{NaBr}
  • Reduction of Sulfonamide Precursors:
    • Starting from sulfonyl chlorides or sulfonamides, followed by hydrolysis and subsequent reactions to introduce the propanoic acid moiety.

These methods highlight the versatility of synthetic routes available for producing this compound, allowing for modifications based on desired purity and yield .

(S)-2-(Methylsulfonamido)propanoic acid has several applications across different fields:

  • Pharmaceutical Industry: Due to its potential biological activity, it can be utilized in drug formulation and development.
  • Agricultural Chemicals: The compound may serve as a building block for agrochemicals aimed at pest control or plant growth regulation.
  • Biochemical Research: It can be used as a reagent in biochemical assays to study enzyme interactions and metabolic pathways.

The unique properties associated with the methylsulfonamide group make it valuable for various applications .

Several compounds share structural similarities with (S)-2-(Methylsulfonamido)propanoic acid. Here are some notable examples:

Compound NameMolecular FormulaKey Features
2-(Methylsulfonyl)propanoic acidC4_4H8_8O4_4SContains a sulfonyl group; different activity profile
N-(Methylsulfonyl)alanineC4_4H9_9NO3_3SSimilar amine structure; potential for different biological activity
Propionic acid, 2-methyl-2-(methylsulfonyl)C5_5H10_10O4_4SExtended carbon chain; altered solubility and reactivity

The uniqueness of (S)-2-(Methylsulfonamido)propanoic acid lies in its specific stereochemistry and the presence of both sulfonamide and carboxylic acid functionalities, which may confer distinct biological activities compared to these similar compounds .

XLogP3

-0.7

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

2

Exact Mass

167.02522894 g/mol

Monoisotopic Mass

167.02522894 g/mol

Heavy Atom Count

10

Dates

Modify: 2023-11-23

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